3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features:
- A 7-(3-methoxyphenyl) substituent at the pyrazinone ring.
- A 3-((2-(4-fluorophenyl)-2-oxoethyl)thio) side chain, comprising a thioether linkage to a 4-fluorophenyl ketone group.
This architecture confers unique electronic and steric properties, making it a candidate for diverse biological interactions. Spectral characterization (e.g., ¹H NMR δ 7.15–7.59 ppm for pyrazinone protons) aligns with related triazolo-pyrazinone derivatives .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKXVAMENVNUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazolo-pyrazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrazinone core, along with a thioether and a fluorophenyl moiety that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
- Antioxidant Properties : The methoxy group on the phenyl ring may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in cells.
- Modulation of Signaling Pathways : Research indicates that compounds with similar structures can modulate signaling pathways related to cell proliferation and apoptosis, suggesting that this compound may exhibit anticancer properties.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
Several studies have explored the biological activity of triazolo-pyrazinone derivatives, providing insights into the potential applications of this compound:
- Anticancer Studies : In vitro assays demonstrated that similar triazolo derivatives effectively inhibited cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis through caspase activation.
- Anti-inflammatory Effects : Compounds with structural similarities were evaluated for their ability to inhibit COX-2 and LOX enzymes, which play significant roles in inflammatory responses. Such inhibition was linked to reduced production of pro-inflammatory mediators.
- Molecular Docking Studies : Computational studies have suggested favorable interactions between the compound and target proteins involved in cancer signaling pathways. These interactions were characterized by hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinctions are summarized below:
Pharmacological and Physicochemical Comparisons
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 4-Fluorophenyl): Enhance binding to targets like P2X7 receptors, critical in inflammatory pathways . Methoxy Positioning: The 3-methoxyphenyl group in the target compound may improve metabolic stability compared to 4-methoxy analogs, which are prone to demethylation . Thioether vs.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 3-thioether derivatives, involving thiol-alkylation of 3-mercapto precursors . Yields for such reactions typically range from 50–70%, with purity validated via potentiometric titration (e.g., 99.0–101.0% for related compounds) .
Analytical Characterization: ¹H NMR spectra for triazolo-pyrazinones consistently show doublets for H-5 and H-6 protons (δ 7.15–7.59 ppm), confirming fused heterocyclic integrity . Impurity profiles (e.g., oxidation byproducts like triazolopyrazine-diones) are controlled via HPLC, ensuring <0.5% total impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
